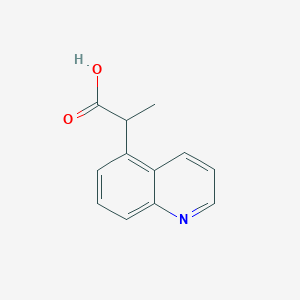
2-(Quinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-5-yl)propanoic acid: (2R)-2-(Quinolin-5-yl)propanoic acid , is a chemical compound with the following structure:
CC(C1=C2C=CC=NC2=CC=C1)C(=O)O
Preparation Methods
There are several synthetic routes to obtain this compound:
-
Direct Synthesis: : One method involves the direct synthesis of 2-(Quinolin-5-yl)propanoic acid from quinoline and propanoic acid derivatives. The reaction conditions may vary, but typically involve acid-catalyzed esterification or amidation.
-
Industrial Production: : While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using established organic chemistry techniques.
Chemical Reactions Analysis
2-(Quinolin-5-yl)propanoic acid can undergo various chemical reactions:
Oxidation: It may be oxidized to form quinoline-5-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substituent modifications can occur at the quinoline ring or the alkyl chain.
Common reagents include acids, bases, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its quinoline moiety, which is present in many bioactive molecules.
Chemical Biology: Researchers use it to study cellular processes and molecular interactions.
Industry: Its derivatives could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism by which 2-(Quinolin-5-yl)propanoic acid exerts its effects depends on its specific applications. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While 2-(Quinolin-5-yl)propanoic acid is unique due to its specific structure, similar compounds include 2-Amino-3-(8-hydroxy-quinolin-5-yl)-propionic acid (CAS No. 23279-45-0) and (2R)-2-amino-3-(quinolin-5-yl)propanoic acid (CAS No. 1270264-81-7) .
Remember that this information is for research purposes only, and further investigation is essential for specific applications.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-quinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15) |
InChI Key |
QLBRSLJBOQWVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















